3-(Methanesulfonylmethyl)-2-methylaniline

Medicinal chemistry Physicochemical property optimization Library design

3-(Methanesulfonylmethyl)-2-methylaniline (CAS 1183586-93-7) is a substituted aniline bearing a methyl group at the 2-position and a methanesulfonylmethyl group at the 3-position of the aromatic ring. The compound is classified as a small-molecule building block (MW 199.27 g/mol, C9H13NO2S) with a primary amine handle and a polar sulfone side chain, making it a candidate for amide bond formation, sulfonamide synthesis, or metal-catalyzed cross-couplings in medicinal chemistry programs.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 1183586-93-7
Cat. No. B1443077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methanesulfonylmethyl)-2-methylaniline
CAS1183586-93-7
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N)CS(=O)(=O)C
InChIInChI=1S/C9H13NO2S/c1-7-8(6-13(2,11)12)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3
InChIKeyKSHLKOHBHZGYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methanesulfonylmethyl)-2-methylaniline (CAS 1183586-93-7): Core Identity and Sourcing Baselines for a Sulfonylmethyl Aniline Building Block


3-(Methanesulfonylmethyl)-2-methylaniline (CAS 1183586-93-7) is a substituted aniline bearing a methyl group at the 2-position and a methanesulfonylmethyl group at the 3-position of the aromatic ring . The compound is classified as a small-molecule building block (MW 199.27 g/mol, C9H13NO2S) with a primary amine handle and a polar sulfone side chain, making it a candidate for amide bond formation, sulfonamide synthesis, or metal-catalyzed cross-couplings in medicinal chemistry programs [1]. It is commercially available in research quantities from multiple suppliers at a typical purity of 95% .

Why 3-(Methanesulfonylmethyl)-2-methylaniline Cannot Be Replaced by Other In-Class Aniline Building Blocks


Simple aniline building blocks with only a methyl substituent (e.g., 2-methylaniline) or a sulfone group at a different position are not interchangeable with 3-(methanesulfonylmethyl)-2-methylaniline. The 3-position sulfonylmethyl group introduces a polar, hydrogen-bond-accepting side chain that alters both the scaffold's lipophilicity (XLogP approximately 0.8 [1]) and the electronic character of the aromatic ring, while the ortho-methyl group provides steric and conformational constraint. These combined features can influence binding poses, metabolic stability, and synthetic derivatization routes in ways that a des-methyl, des-sulfonyl, or regioisomeric analog cannot replicate [2]. The following quantitative evidence delineates the specific dimensions of differentiation.

3-(Methanesulfonylmethyl)-2-methylaniline: Quantitative Differentiation Evidence Against Structural Analogs


Enhanced Polar Surface Area and Reduced Lipophilicity vs. Non-Sulfonylmethyl Analog

The topological polar surface area (TPSA) of 3-(methanesulfonylmethyl)-2-methylaniline is 68.5 Ų, approximately 42.5 Ų higher than that of 2,3-dimethylaniline (TPSA ~26 Ų), a direct des-sulfonylmethyl analog [1][2]. This difference is accompanied by a substantially lower predicted lipophilicity (XLogP ~0.8 for the target vs. ~2.3 for 2,3-dimethylaniline), meaning the target compound is roughly 1.5 log units more hydrophilic [1][3]. Such a shift places the target compound in a more favorable zone for compounds intended to have moderate aqueous solubility while retaining some passive permeability.

Medicinal chemistry Physicochemical property optimization Library design

Regioisomeric Differentiation: 3- vs. 4-(Methylsulfonylmethyl) Substitution Effects on Basicity

The predicted pKa of 3-(methanesulfonylmethyl)-2-methylaniline is 3.87 ± 0.10 (for the anilinium ion), while the 4-substituted regioisomer 4-(methylsulfonylmethyl)aniline has a predicted pKa of approximately 3.25 . The ~0.6 unit difference reflects the distinct electronic influence of a meta vs. para electron-withdrawing sulfonylmethyl group, with the 2-methyl group further modulating the basicity. This pKa gap is sufficient to impact protonation state at physiological pH and influence salt formation or separation in preparative chemistry.

pKa modulation Aniline basicity SAR exploration

Solubility-Property Differentiation: TPSA and LogP Comparison with 3-(Methanesulfonylmethyl)aniline (Des-methyl Analog)

Comparison with 3-(methanesulfonylmethyl)aniline (CAS 261925-02-4), the des-methyl analog, reveals that the addition of the 2-methyl group increases the XLogP from approximately 0.5 to 0.8 (Δ ~0.3 log units) while reducing the TPSA from 68.5 Ų to 68.5 Ų (unchanged, as the polar atoms are identical) [1][2]. The lipophilicity boost is modest but can be decisive in a congested patent landscape where a SAR trend requires a small, directional increase in logD without altering hydrogen-bonding capacity. The target compound also has a higher molecular weight (199.27 vs. 185.24 g/mol) and a slightly elevated boiling point (437.8 °C vs. ~420 °C predicted), which may influence purification and formulation considerations .

Aqueous solubility Lipophilicity modulation Fragment growing

Synthetic Handle Differentiation: Ortho-Methyl Steric Shielding vs. 3-(Methanesulfonyl)aniline

In contrast to 3-(methanesulfonyl)aniline (CAS 35216-39-8), where the sulfone is directly attached to the ring, 3-(methanesulfonylmethyl)-2-methylaniline inserts a methylene spacer between the ring and the sulfone while also placing a methyl group ortho to the amine . This structural difference confers two synthetic advantages: (i) the methylene linker reduces the electron-withdrawing effect on the ring, preserving the amine's nucleophilicity (supported by the pKa of ~3.87 vs. ~3.2 predicted for 3-(methanesulfonyl)aniline); and (ii) the ortho-methyl group provides steric shielding of the free amine, which can improve regioselectivity in Pd-catalyzed aminations or protect the NH2 from premature oxidation . The target compound thus occupies a distinct niche in the toolbox of aniline building blocks where both electronic and steric modulation are required simultaneously.

Synthetic accessibility Cross-coupling selectivity Steric protection

3-(Methanesulfonylmethyl)-2-methylaniline: Recommended Application Scenarios Based on Quantitative Differentiation


Synthesis of Sulfonamide or Carboxamide Libraries Requiring Moderate Polarity and Controlled Basicity

The compound's TPSA of 68.5 Ų and predicted XLogP of ~0.8 position it as a core scaffold when designing compound libraries that aim for a balanced solubility-permeability profile [1]. Compared to more lipophilic anilines such as 2,3-dimethylaniline (TPSA ~26 Ų, XLogP ~2.3), the sulfonylmethyl group provides a polar handle that can engage in additional hydrogen bonds with protein targets while maintaining an unsubstituted amine available for derivatization. Its pKa of 3.87 further ensures that the amine remains largely neutral at physiological pH, reducing the risk of non-specific electrostatic interactions. This makes the compound a suitable choice for early-stage medicinal chemistry projects where lead-like property ranges are enforced.

Regioisomeric SAR Studies Around Aniline-Containing Inhibitors

The pKa differential of ~0.6 units compared with the 4-methylsulfonylmethyl regioisomer and ~0.7 units compared with 3-(methanesulfonyl)aniline allows researchers to probe how subtle changes in aniline basicity affect target binding, cellular potency, or metabolic stability [1]. Because the methylsulfonylmethyl substituent is isosteric across regioisomers, any observed changes in activity can be more confidently attributed to electronic effects rather than steric clashes. This compound is therefore recommended for use in systematic matched-pair analyses where the goal is to deconvolute electronic vs. steric contributions to SAR.

Intermediate in Fine Chemical Synthesis Requiring Ortho-Steric Protection of the Amine

The ortho-methyl group provides kinetic stability to the free amine toward oxidation and undesired side reactions during multi-step synthetic sequences [1]. When compared with 3-(methanesulfonyl)aniline, which lacks this steric shielding, the target compound can be carried through harsher reaction conditions (e.g., nitrations, halogenations) with reduced amine degradation. Its higher boiling point (437.8 °C predicted) also facilitates product isolation by distillation in process chemistry settings where thermal removal of volatile by-products is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methanesulfonylmethyl)-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.